molecular formula C12H10N4O6 B14316094 Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate CAS No. 110242-48-3

Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate

Cat. No.: B14316094
CAS No.: 110242-48-3
M. Wt: 306.23 g/mol
InChI Key: WJQGASFSSUNSAO-UHFFFAOYSA-N
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Description

Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate is a chemical compound known for its unique structure and reactivity. It contains an azido group, a nitrophenyl group, and a propanedioate moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate typically involves the reaction of dimethyl propanedioate with 4-nitrobenzyl azide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate involves its reactivity with nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[azido-(4-nitrophenyl)methylidene]propanedioate
  • Dimethyl 1,3-propanedioate
  • 4-Nitrobenzyl azide

Uniqueness

Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate is unique due to its combination of azido and nitrophenyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

110242-48-3

Molecular Formula

C12H10N4O6

Molecular Weight

306.23 g/mol

IUPAC Name

dimethyl 2-[azido-(4-nitrophenyl)methylidene]propanedioate

InChI

InChI=1S/C12H10N4O6/c1-21-11(17)9(12(18)22-2)10(14-15-13)7-3-5-8(6-4-7)16(19)20/h3-6H,1-2H3

InChI Key

WJQGASFSSUNSAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])N=[N+]=[N-])C(=O)OC

Origin of Product

United States

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